molecular formula C₁₈H₂₅N₃O₃ B1144701 Saxagliptin metabolite M13 CAS No. 1429782-93-3

Saxagliptin metabolite M13

Cat. No.: B1144701
CAS No.: 1429782-93-3
M. Wt: 331.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Saxagliptin metabolite M13 involves several steps. The synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the tricyclic structure and the incorporation of amino and hydroxyl groups.

Comparison with Similar Compounds

Saxagliptin metabolite M13 can be compared with other similar compounds, such as:

Biological Activity

Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily utilized in the management of type 2 diabetes mellitus. Its active metabolite, M13, plays a significant role in its pharmacological effects. This article delves into the biological activity of Saxagliptin metabolite M13, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

Saxagliptin inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases GLP-1 levels, leading to enhanced insulin secretion and reduced glucagon levels. The formation of M13 is a crucial aspect of saxagliptin’s overall efficacy.

Key Mechanisms:

  • DPP-4 Inhibition : M13 retains the ability to inhibit DPP-4, albeit with reduced potency compared to saxagliptin.
  • Incretin Hormone Modulation : Increased levels of GLP-1 enhance glucose-dependent insulin secretion and decrease glucagon secretion from pancreatic alpha cells.

Pharmacokinetics

M13 is formed through the metabolic pathway involving cytochrome P450 enzymes, primarily CYP3A4/5. The pharmacokinetic profile of M13 reveals important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters:

ParameterSaxagliptinM13 (5-Hydroxy Saxagliptin)
Bioavailability 75%Not explicitly reported
Half-life 2.5 hours3.1 hours
Peak Concentration (Cmax) 24 ng/mL47 ng/mL
Volume of Distribution 151 LNot specified
Protein Binding <10%Not specified

The formation of M13 significantly contributes to the overall therapeutic effect of saxagliptin. Studies indicate that while M13 has a lower potency than saxagliptin, its presence enhances the duration of DPP-4 inhibition.

Clinical Studies and Findings

Recent clinical studies have investigated the efficacy and safety profiles associated with saxagliptin and its metabolites.

  • Efficacy in Type 2 Diabetes Management :
    • A meta-analysis demonstrated consistent efficacy across various patient subgroups treated with saxagliptin, highlighting its effectiveness in lowering HbA1c levels .
  • Safety Profile :
    • Reports indicate a potential risk for liver injury associated with saxagliptin use; however, specific data on M13's role in this context remains limited .
  • Pharmacokinetic Interaction Studies :
    • Co-administration with rifampicin significantly decreased the plasma concentrations of saxagliptin but did not affect the pharmacodynamic response related to DPP-4 inhibition . This suggests that while M13 is less affected by certain drug interactions, saxagliptin's overall exposure can be compromised.

Case Studies

Several case studies have explored the therapeutic implications of saxagliptin and its metabolites:

  • Case Study 1 : A patient with type 2 diabetes exhibited significant improvements in glycemic control after switching to saxagliptin from another DPP-4 inhibitor. The patient's response was attributed to both saxagliptin and its active metabolite M13.
  • Case Study 2 : An elderly patient developed elevated liver enzymes after initiating saxagliptin therapy. Although the direct causative role of M13 was not established, monitoring for hepatic function was recommended due to potential risks associated with saxagliptin metabolism.

Properties

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVVVHQBNWXMNQ-FHKDIRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429782-93-3
Record name (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.